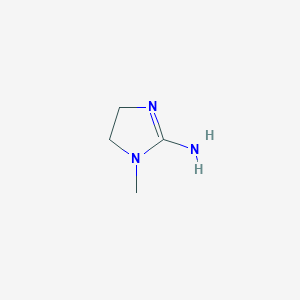

1-methyl-4,5-dihydro-1H-imidazol-2-ylamine

Descripción

Propiedades

IUPAC Name |

1-methyl-4,5-dihydroimidazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3/c1-7-3-2-6-4(7)5/h2-3H2,1H3,(H2,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZDYZBGDSGSCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404811 | |

| Record name | 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45435-70-9 | |

| Record name | 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Creatinine (CAS 60-27-5) for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Creatinine (CAS 60-27-5), a pivotal molecule in clinical chemistry and a subject of ongoing research. While widely recognized as the key biomarker for assessing renal function, a deeper understanding of its chemical properties, metabolic pathways, and analytical methodologies is crucial for professionals in research and drug development. This document moves beyond the surface-level clinical interpretation, offering in-depth protocols, mechanistic insights, and a critical evaluation of its applications and limitations. We will explore its chemical identity, including its tautomeric relationship with 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine, detail its synthesis and metabolism, provide step-by-step analytical workflows, and discuss its broader implications in pharmaceutical science.

Chemical Identity and Tautomerism

Creatinine is a heterocyclic organic compound that exists as a white, crystalline powder.[1] It is the spontaneous, non-enzymatic cyclization product of creatine and phosphocreatine, which are central to energy metabolism in muscle tissue.[2][3]

Nomenclature Clarification : The compound with CAS number 60-27-5 is universally known as Creatinine. Its formal IUPAC name is 2-amino-1,5-dihydro-1-methyl-4H-imidazol-4-one.[4] The name provided in the topic, 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine, describes a tautomer of creatinine. Tautomers are isomers of a compound which differ only in the position of protons and electrons. The equilibrium between these forms is a fundamental aspect of creatinine's chemistry, although the imidazolidinone form is predominant under physiological conditions.

Caption: The tautomeric equilibrium between the predominant creatinine form and its isomer.

Physicochemical Properties

A thorough understanding of creatinine's physicochemical properties is essential for its handling, analysis, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 60-27-5 | [5] |

| Molecular Formula | C₄H₇N₃O | [1][6] |

| Molecular Weight | 113.12 g/mol | [1][6] |

| Melting Point | ~300 °C (decomposes) | [7][8] |

| Water Solubility | 90 g/L at 20°C | [6] |

| logP | -1.76 | [7][8] |

| pKa | 4.83 at 25°C | [5] |

| Appearance | White crystalline powder | [1] |

Biosynthesis and Metabolism

Creatinine is an endogenous product, and its formation rate is remarkably constant in healthy individuals, correlating with muscle mass.[3][6]

-

Creatine Synthesis : The precursor, creatine, is synthesized primarily in the liver from the amino acids arginine, glycine, and methionine.[2][8]

-

Energy Shuttle : Creatine is transported to muscle and brain tissues where it is phosphorylated by creatine kinase to phosphocreatine, a high-energy reservoir for ATP regeneration.[2][8]

-

Spontaneous Cyclization : Both creatine and phosphocreatine undergo a spontaneous, non-enzymatic intramolecular cyclization to form creatinine.[4][9]

-

Excretion : Creatinine is released into the bloodstream and is primarily cleared by the kidneys via glomerular filtration, with a minor component of active tubular secretion.[2][8] Crucially, there is little to no tubular reabsorption.[8]

Caption: Overview of the in-vivo synthesis and excretion pathway of creatinine.

Analytical Methodologies for Quantification

Accurate quantification of creatinine is paramount for its use as a biomarker.[10] Several methods are employed, each with distinct advantages and limitations.

4.1 The Jaffe Reaction (Alkaline Picrate Method)

This historical colorimetric method, first described in 1886, is still widely used due to its cost-effectiveness and suitability for automation.[11]

-

Principle : Creatinine reacts with picric acid in an alkaline solution to form a reddish-orange Janovsky complex. The rate of color formation is proportional to the creatinine concentration and is measured spectrophotometrically around 490-520 nm.[12][13][14]

-

Protocol (General Kinetic Method) :

-

Prepare a working reagent by mixing equal volumes of a picric acid solution (~17.5 mmol/L) and an alkaline buffer (e.g., sodium hydroxide, ~0.29 mol/L).[14]

-

Equilibrate the working reagent and sample (serum, plasma, or diluted urine) to the reaction temperature (e.g., 37°C).

-

Initiate the reaction by mixing the sample with the working reagent in a cuvette.

-

Monitor the change in absorbance at ~510 nm over a defined time interval (e.g., 20 to 80 seconds).

-

Calculate the creatinine concentration by comparing the rate of absorbance change to that of a known calibrator.

-

-

Limitations & Interferences : The primary drawback of the Jaffe method is its lack of specificity.[12] The reaction is susceptible to interference from various endogenous and exogenous compounds, known as non-creatinine chromogens.[11]

-

Positive Interference (Falsely High Results) : Ketones (e.g., acetone, acetoacetate), certain cephalosporin antibiotics, glucose, and proteins can react with alkaline picrate and increase the measured value.[11][13][15]

-

Negative Interference (Falsely Low Results) : High concentrations of bilirubin can interfere with the colorimetric reading.[12]

-

Mitigation : Modern automated methods often use a "kinetic" approach, measuring the rate of the reaction rather than a final endpoint, which helps to minimize the contribution of slower-reacting interferents.[16]

-

4.2 Enzymatic Assays

Enzymatic methods offer significantly higher specificity and are less prone to the interferences that affect the Jaffe reaction.[17]

-

Principle : These are typically multi-step coupled enzyme reactions. A common pathway is:

-

Creatininase hydrolyzes creatinine to creatine.[18]

-

Creatinase then converts creatine to sarcosine and urea.[18]

-

Sarcosine oxidase oxidizes sarcosine, producing glycine and hydrogen peroxide (H₂O₂).[18][19]

-

In a final Trinder-type reaction, peroxidase catalyzes the reaction of H₂O₂ with a chromogenic substrate (e.g., 4-aminoantipyrine) to produce a colored product, which is quantified spectrophotometrically.[19]

-

-

Protocol (General Endpoint Method) :

-

A sample is incubated with a reagent mixture containing creatininase, creatinase, sarcosine oxidase, peroxidase, and a chromogenic substrate system.

-

The reaction is allowed to proceed to completion (endpoint).

-

The absorbance of the final colored product is measured at a specific wavelength (e.g., 546 nm).[18][20]

-

The creatinine concentration is determined by comparing the final absorbance to that of a calibrator.

-

-

Advantages : Higher specificity and accuracy compared to the Jaffe method.[17] They are the preferred method in many clinical laboratories.

-

Limitations : Can be more expensive than the Jaffe method.[17] Some drugs, like dobutamine, can still cause interference.[19]

4.3 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the reference method for creatinine quantification due to its superior specificity and accuracy.[21][22]

-

Principle : The sample is first subjected to a simple preparation step, typically protein precipitation. An isotopically labeled internal standard (e.g., creatinine-d3) is added. The extract is then injected into an HPLC system, which separates creatinine from other sample components. The eluent is directed to a tandem mass spectrometer, which ionizes the creatinine and measures a specific parent-to-daughter ion transition, providing highly specific quantification.

-

Workflow for Serum Creatinine Analysis :

Caption: A typical workflow for the quantification of serum creatinine using LC-MS/MS.

-

Advantages : The gold standard for accuracy and specificity.[23] Minimal interference and high sensitivity, with a lower limit of quantification around 4.4 µmol/L.[10][22]

-

Limitations : Requires expensive instrumentation and specialized technical expertise, making it less suitable for high-throughput routine clinical labs compared to automated chemical analyzers.[12]

Applications in Research and Drug Development

While its role as a renal biomarker is well-established, creatinine has other important applications for the scientific community.

-

Gold Standard Renal Biomarker : Serum creatinine is the most common endogenous biomarker used to estimate glomerular filtration rate (eGFR), a key measure of kidney function.[2][24] Elevated levels are indicative of impaired renal function.[2][3]

-

Urinary Normalization Standard : In urinalysis, creatinine concentration is used to normalize the excretion of other analytes (e.g., proteins, drug metabolites), correcting for variations in urine dilution. This is critical in toxicology studies and clinical trials.[8]

-

Drug Development and Safety Assessment :

-

Nephrotoxicity Screening : Monitoring serum creatinine is a standard procedure in preclinical and clinical trials to detect potential drug-induced kidney injury.[1][25]

-

Transporter Inhibition Studies : Some drugs can inhibit the renal transporters (e.g., OCT2, MATEs) responsible for the minor secretory component of creatinine clearance. This can lead to a benign, reversible increase in serum creatinine that does not reflect true glomerular damage.[24][25] Understanding this mechanism is crucial to avoid misinterpreting a drug's safety profile and potentially halting the development of a promising therapeutic.[25]

-

-

Excipient and Formulation Standard : Due to its stability, creatinine is used as a biochemical standard and in the development of diagnostic assays.[1]

Chemical Stability and Storage

Proper sample handling and storage are critical to ensure the integrity of creatinine measurements.

-

Serum/Plasma : Creatinine is stable in separated serum or plasma for up to 7 days at 2–8°C or 15–25°C.[18][26] For long-term storage, samples should be frozen at -20°C or below, where they are stable for at least 3 months.[18][26]

-

Urine : In unpreserved urine, creatinine is stable for up to 6 days at 2–8°C. For longer-term storage, freezing at -20°C is recommended, providing stability for at least 6 months.[26]

-

Aqueous Solutions : The stability of creatine, the precursor, is highly dependent on pH and temperature, as it will degrade to creatinine. This degradation is faster at lower pH and higher temperatures.[9] While creatinine itself is more stable, it is best practice to store standard solutions under refrigerated conditions (2-8°C) and to consider pH when preparing formulations.

Conclusion

Creatinine is far more than a simple metabolic waste product. For researchers and drug developers, it is a multifaceted tool whose utility is contingent on a deep understanding of its chemistry, metabolism, and analytical nuances. From its tautomeric nature to the critical differences between Jaffe, enzymatic, and mass spectrometric quantification methods, a scientifically rigorous approach is essential. Recognizing its role not only as a biomarker of kidney injury but also as a substrate for renal transporters is vital for the accurate interpretation of nonclinical and clinical safety data. This guide serves as a foundational resource to empower scientists to leverage creatinine data with confidence and precision in their research and development endeavors.

References

- Kroll, M. H., Elin, R. J. (1987). Mechanism of interference with the Jaffé reaction for creatinine. Clinical chemistry, 33(7), 1129–1132.

- DrugPatentWatch. (2026, January 6). Drugs Containing Excipient (Inactive Ingredient) CREATININE.

- Cymbiotika. (2026, January 7).

- eClinpath. Creatinine.

- Scribd.

- The Association for Laboratory Medicine. Creatinine.

- Centers for Disease Control and Prevention. (2018).

- Creative Diagnostics. (2025, May 28). Biological Functions of Creatinine.

- MetwareBio. Creatinine: A Key Biomarker for Kidney Health, Muscle Metabolism, and Beyond. MetwareBio.

- SensUs. (2016, May 26).

- IJNRD. (2023). A COMPREHENSIVE REVIEW OF CREATININE ESTIMATION METHODS: BENEFITS AND PITFALLS. International Journal of Novel Research and Development, 8(6).

- Ibrahim, M. A., et al. (2021). The stability of creatinine, urea, and uric acid in samples stored at different predefined storage condition. International Journal of Biology, Pharmacy and Allied Sciences, 10(12).

- Kroll, M. H.

- Standardization of Creatinine Assay. [Source document not fully available].

- Tøndel, C., et al. (2017). Methods for Quantitative Creatinine Determination. Current protocols in human genetics, 93, A.3J.1–A.3J.11.

- National Center for Biotechnology Information.

- Wikipedia.

- Biolabo. (n.d.).

- Chen, Y., et al. (2015). LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method. PLoS ONE, 10(7), e0134222.

- Akbarian, F., et al. (2015). Interference with the Jaffé Method for Creatinine Following 5-Aminolevulinic Acid Administration.

- Wikipedia. Jaffe reaction. Wikipedia.

- Siemens. (2022). Enzymatic Creatinine_3 (ECre3)

- Labtest. (n.d.).

- Chen, Y., et al. (2015). LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method. PubMed, 10(7), e0134222.

- Cheméo. (n.d.).

- ResearchGate. (2025, August 6). (PDF) LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method.

- ChemicalBook. (2019, October 8).

- da Costa, A. C. A., et al. (2001). Kinetic and Chemometric Studies of the Determination of Creatinine Using the Jaffe Reaction. The Analyst, 126(11), 1974-1979.

- Fortress Diagnostics. (n.d.). CREATININE (Enzymatic)

- National Center for Biotechnology Information.

- Jamei, M., et al. (2020). Mechanistic Models as Framework for Understanding Biomarker Disposition: Prediction of Creatinine‐Drug Interactions. CPT: pharmacometrics & systems pharmacology, 9(6), 334–346.

- Pineda-Cevallos, D., et al. (2024). Correction of creatine-creatinine conversion during serum creatinine quantification by two-dimensional liquid chromatography and double spike isotope dilution tandem mass spectrometry. Clinica chimica acta, 554, 117778.

- ResearchGate. (n.d.). Creatinine‐Based Renal Function Assessment in Pediatric Drug Development: An Analysis Using Clinical Data for Renally Eliminated Drugs.

- National Institute of Standards and Technology.

- Mandal, A. (2022, September 2).

- Cayman Chemical. (n.d.). Creatinine (NSC 13123, CAS Number: 60-27-5). Cayman Chemical.

- U.S. Food and Drug Administration. (2024, September 19). Renal Impairment in New Drug Development. FDA.

- Preprints.org. (2024, December 4). The Metabolism of Creatinine and its Usefulness to Evaluate Kidney Function and Body Composition in Clinical Practice. Preprints.org.

- ChemicalBook. (2026, February 3).

- Anamol Laboratories Pvt. Ltd. (n.d.). Creatinine [Product Information Sheet].

- Barr, D. B., et al. (2005). Creatinine Measurements in 24 h Urine by Liquid Chromatography−Tandem Mass Spectrometry. Journal of agricultural and food chemistry, 53(12), 4737–4741.

- Ottokemi. (n.d.).

- Linear Chemicals. (n.d.).

- Sigma-Aldrich. (n.d.).

- Atlas Medical. (n.d.). Creatinine Jaffe. Colorimetric – kinetic [Product Information Sheet].

- Bioresearch. (n.d.).

- Pointe Scientific, Inc. (n.d.).

Sources

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. Creatinine: A Key Biomarker for Kidney Health, Muscle Metabolism, and Beyond - MetwareBio [metwarebio.com]

- 3. Biological Significance of Creatinine_Chemicalbook [chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Creatinine | 60-27-5 [chemicalbook.com]

- 6. wiki.sensus.org [wiki.sensus.org]

- 7. creatinine | C4H7N3O | CID 588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Creatinine - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Jaffe reaction - Wikipedia [en.wikipedia.org]

- 12. acb.org.uk [acb.org.uk]

- 13. Interference with the Jaffé Method for Creatinine Following 5-Aminolevulinic Acid Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atlas-medical.com [atlas-medical.com]

- 15. Mechanism of interference with the Jaffé reaction for creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetic and chemometric studies of the determination of creatinine using the Jaffé reaction. Part I. Kinetics of the reaction: analytical conclusions - Analyst (RSC Publishing) [pubs.rsc.org]

- 17. ijnrd.org [ijnrd.org]

- 18. wwwn.cdc.gov [wwwn.cdc.gov]

- 19. labtest.com.br [labtest.com.br]

- 20. biolabo.fr [biolabo.fr]

- 21. Methods for Quantitative Creatinine Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Mechanistic Models as Framework for Understanding Biomarker Disposition: Prediction of Creatinine‐Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. fda.gov [fda.gov]

- 26. eclinpath.com [eclinpath.com]

2-amino-1-methyl-2-imidazoline vs creatinine structure

An In-Depth Technical Guide to the Structural Isomerism of Creatinine: A Comparative Analysis of 2-Imino-1-methylimidazolidin-4-one and its 2-Amino-1-methyl-1H-imidazol-4-one Tautomer

Introduction: Beyond a Single Structure

To the drug development professional and researcher, molecular structure is paramount, dictating everything from biological activity to analytical signature. Creatinine (C₄H₇N₃O), a molecule of immense clinical importance, is often depicted as a single, static structure: 2-imino-1-methylimidazolidin-4-one.[1] However, this representation belies the dynamic reality of its existence. In biological and chemical systems, creatinine exists as a mixture of tautomers, isomers that differ in the position of a proton and a double bond.[2][3] This guide provides a detailed comparative analysis of the two principal tautomeric forms: the common imino form and its amino tautomer, often referred to as 2-amino-1-methyl-1H-imidazol-4-one or a related isomer, 2-amino-1-methyl-2-imidazoline.

Understanding the subtle yet critical distinctions between these structures is essential for accurate analytical characterization, interpreting metabolic pathways, and designing targeted molecular interactions. This document moves beyond a superficial overview to explore the core structural differences, the energetic landscape of their interconversion, their distinct analytical signatures, and the implications for their biological recognition.

Part 1: A Deep Dive into Molecular Architecture

While both tautomers share the same molecular formula (C₄H₇N₃O) and molecular weight (113.12 g/mol ), their atomic arrangement and electronic distribution are fundamentally different.[1][3]

1.1 The Canonical Form: 2-Imino-1-methylimidazolidin-4-one

This is the most frequently illustrated structure of creatinine. Its core is an imidazolidine ring—a five-membered ring containing two nitrogen atoms and three carbon atoms, with all ring atoms being sp³ hybridized except for the carbonyl carbon.

-

Key Structural Features:

-

Imidazolidinone Core: A saturated five-membered ring containing a ketone group (C=O) at position 4.

-

Exocyclic Imino Group: A double bond exists between the carbon at position 2 and an external nitrogen atom (=NH), forming an imine.

-

Methyl Group: A methyl group (-CH₃) is attached to the nitrogen at position 1.

-

Amide and Amidine Functionality: The structure incorporates both an amide (within the ring) and an amidine (C(N)-N=C) functional group.

-

1.2 The Tautomer: 2-Amino-1-methyl-1H-imidazol-4-one

Spectroscopic evidence, particularly from 15N NMR studies, has demonstrated that in solution, creatinine predominantly exists in an amino tautomeric form.[4] This structure arises from a prototropic shift, where a proton moves from the exocyclic imino nitrogen to the ring nitrogen at position 3, causing a rearrangement of double bonds.

-

Key Structural Features:

-

Imidazolinone Core: The five-membered ring now contains an endocyclic (within the ring) double bond, making it an imidazoline ring.

-

Exocyclic Amino Group: The group at position 2 is now a primary amine (-NH₂), which is a powerful hydrogen bond donor.

-

Aromaticity: The rearrangement of electrons lends some degree of aromatic character to the ring, enhancing its stability.

-

Guanidinium Character: The arrangement of the amino group and the ring nitrogens imparts a strong guanidinium character, influencing its base strength and hydrogen bonding capabilities.

-

Visualizing the Tautomeric Equilibrium

The relationship between these two forms is not static but a dynamic equilibrium. The position of this equilibrium can be influenced by factors such as solvent polarity and pH.

Caption: Tautomeric equilibrium of creatinine.

Part 2: Comparative Physicochemical Properties

The structural differences manifest in distinct physicochemical properties, which are critical for predicting the behavior of the molecule in analytical systems and biological environments.

| Property | 2-Imino-1-methylimidazolidin-4-one | 2-Amino-1-methyl-1H-imidazol-4-one | Rationale for Difference |

| Molecular Formula | C₄H₇N₃O | C₄H₇N₃O | Isomers share the same formula. |

| Molar Mass | 113.12 g/mol [1] | 113.12 g/mol [3] | Isomers share the same mass. |

| Hydrogen Bond Donors | 2 (Two N-H bonds) | 2 (Two N-H bonds in -NH₂) | The number of donor sites is the same. |

| Hydrogen Bond Acceptors | 2 (C=O oxygen, =N nitrogen) | 2 (C=O oxygen, ring nitrogen) | The nature of the acceptor sites differs, affecting bond strength. |

| Predicted LogP | -0.8[1] | -1.76[1] | The amino form is more polar due to the primary amine and greater charge separation, leading to lower lipophilicity. |

| Solubility in Water | 90 mg/mL at 20°C[3] | 80.1 mg/mL at 16°C[1] | Both are highly soluble, but differences can arise from crystal lattice energy and hydration efficiency. |

| pKa | Data varies by tautomer | Data varies by tautomer | The basicity of the nitrogen atoms differs significantly. The guanidinium-like system in the amino form is more basic. |

Part 3: Analytical Differentiation Protocols

Distinguishing between these tautomers requires high-resolution analytical techniques. The choice of method is driven by the need to probe the specific structural differences in bonding and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating tautomeric forms in solution. The chemical shifts of both ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment.

-

Sample Preparation: Dissolve 5-10 mg of creatinine standard in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical, as it can influence the tautomeric equilibrium. DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Probe: Standard broadband or inverse detection probe, tuned to ¹H and ¹³C frequencies.

-

Temperature: Maintain a constant temperature (e.g., 298 K) to ensure equilibrium is stable during acquisition.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Expected Observations:

-

Methyl Protons (-CH₃): A singlet around 3.0 ppm.[1] The precise shift may vary slightly between tautomers.

-

Methylene Protons (-CH₂-): A singlet around 4.05 ppm in the amino form.[1] In the imino form, this signal would also be present.

-

Amine/Imine Protons (N-H): Broad signals that may exchange with residual water in the solvent. The amino form (-NH₂) would show a characteristic signal, while the imino (=NH) and amide (-NH-) protons of the other form would have distinct shifts. 2D experiments like HSQC can correlate these protons to their attached nitrogens.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Observations (The "Why"):

-

Carbonyl Carbon (C=O): A signal far downfield (>175 ppm) in both forms.

-

C2 Carbon (Attached to Amine/Imine): This is the key differentiator. In the imino form , this carbon is part of a C=N double bond and would appear around 160 ppm. In the amino form , it is an sp²-hybridized carbon bonded to three nitrogen atoms, also appearing significantly downfield but at a distinct chemical shift due to the different electronic environment.

-

Methylene Carbon (-CH₂-): A signal around 59 ppm in the amino form.[1]

-

Methyl Carbon (-CH₃): A signal upfield around 33 ppm.[1]

-

-

-

Data Analysis: Compare the observed chemical shifts, particularly for the C2 carbon, with published data and theoretical predictions to determine the predominant tautomer under the experimental conditions.

Workflow for Spectroscopic Differentiation

Caption: High-level workflow for NMR-based tautomer analysis.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

-

Mass Spectrometry: While MS will yield the same parent mass for both tautomers, high-resolution fragmentation patterns (MS/MS) can potentially differentiate them. The stability of fragment ions may differ based on the initial bonding arrangement.

-

Infrared Spectroscopy: IR spectroscopy can distinguish between the C=N stretch of the imino group and the N-H bending vibrations of the amino group. The C=O stretch frequency can also be subtly affected by the conjugation within the ring in the amino tautomer.

Part 4: Biological and Pharmacological Relevance

The distinction between tautomers is not merely an academic exercise. The form that predominates in the physiological environment (pH ~7.4) dictates how creatinine interacts with biological molecules.

-

Enzyme and Transporter Recognition: Creatinine is primarily a waste product excreted by the kidneys.[5][6] The specific tautomeric form present in the bloodstream is what interacts with renal transporters. The hydrogen bonding potential and electrostatic surface of the amino tautomer, with its distinct charge distribution, will present a different recognition profile to a protein binding pocket compared to the imino form.

-

Metabolic Precursor: Creatinine is a known precursor in the formation of heterocyclic amines (HCAs) in cooked meat.[7] The reactivity of the exocyclic nitrogen—whether it is an amine or an imine—will fundamentally alter the reaction mechanism and kinetics of HCA formation.

-

Drug Design Implications: While creatinine itself is not a drug target, the imidazoline scaffold is a "privileged structure" found in many pharmacologically active compounds that target receptors like adrenergic and imidazoline receptors.[8][9] Understanding the tautomerism of a simple, related molecule like creatinine provides crucial insights for medicinal chemists designing more complex imidazoline-containing drugs, as tautomeric shifts can dramatically alter receptor affinity and selectivity.

Conclusion

The structural analysis of 2-amino-1-methyl-2-imidazoline versus creatinine is, in essence, an exploration of the tautomerism inherent to the creatinine molecule. The imino and amino forms, while rapidly interconverting, are distinct chemical entities with unique structural, physicochemical, and spectroscopic properties. For the researcher, acknowledging this dynamic equilibrium is critical for the robust analytical characterization of creatinine in biological matrices. For the drug developer, these fundamental principles of tautomerism in a simple biological heterocycle provide a foundational understanding that informs the design of more complex molecules targeting a range of therapeutic areas. The subtle shift of a single proton can, and does, change everything.

References

-

Creatinine - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

-

Biological Functions of Creatinine - Creative Diagnostics. (2025, May 28). Retrieved February 17, 2026, from [Link]

-

Creatinine - SensUs Wiki. (2016, May 26). Retrieved February 17, 2026, from [Link]

-

Creatinine: A Key Biomarker for Kidney Health, Muscle Metabolism, and Beyond - MetwareBio. (n.d.). Retrieved February 17, 2026, from [Link]

-

The Metabolism of Creatinine and Its Usefulness to Evaluate Kidney Function and Body Composition in Clinical Practice - MDPI. (2025, December 11). Retrieved February 17, 2026, from [Link]

-

Creatine - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

-

Creatinine - Radiometer. (n.d.). Retrieved February 17, 2026, from [Link]

-

Creatine | C4H9N3O2 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

-

2-Amino-1-methylimidazolin-4-one | C4H7N3O - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

-

What is Creatinine? - Creative Diagnostics. (2025, May 28). Retrieved February 17, 2026, from [Link]

-

Kotsyubynskyy, D., Molchanov, S., & Gryff-Keller, A. (2004). Creatinine and creatininium cation in DMSO-d6 solution. Structure and restricted internal rotation of NH2 group. Magnetic Resonance in Chemistry, 42(12), 1027–1036. [Link]

-

On Some Origins of Tautomeric Preferences in Neutral Creatinine in Vacuo: Search for Analogies and Differences in Cyclic Azoles and Azines - MDPI. (2024, January 12). Retrieved February 17, 2026, from [Link]

-

Liu, Y., et al. (2018). Dual Effects of Creatinine on the Formation of 2-Amino-1-Methyl-6-Phenylimidazo [4,5-b]pyridine (PhIP). Journal of Food Science, 83(2), 386-393. [Link]

-

Krasavin, M. (2015). Biologically active compounds based on the privileged 2-imidazoline scaffold: The world beyond adrenergic/imidazoline receptor modulators. European Journal of Medicinal Chemistry, 97, 525–537. [Link]

-

Alemany, R., Olmos, G., Escribá, P. V., & García-Sevilla, J. A. (2007). Creatine kinase and an imidazoline-2 binding site. Journal of Neurochemistry, 100(3), 630–638. [Link]

Sources

- 1. 2-Imino-1-methyl-4-imidazolidinone | C4H7N3O | CID 137319715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Creatinine - Wikipedia [en.wikipedia.org]

- 3. wiki.sensus.org [wiki.sensus.org]

- 4. Creatinine and creatininium cation in DMSO-d6 solution. Structure and restricted internal rotation of NH2 group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Significance of Creatinine_Chemicalbook [chemicalbook.com]

- 6. Creatinine - Radiometer [radiometer.com]

- 7. Dual Effects of Creatinine on the Formation of 2-Amino-1-Methyl-6-Phenylimidazo [4,5-b]pyridine (PhIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biologically active compounds based on the privileged 2-imidazoline scaffold: The world beyond adrenergic/imidazoline receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of an imidazoline binding protein: Creatine kinase and an imidazoline-2 binding site - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine: Properties, Synthesis, and Applications

Introduction

1-methyl-4,5-dihydro-1H-imidazol-2-ylamine, a substituted guanidine derivative, is a heterocyclic compound that has garnered interest within medicinal chemistry and synthetic organic chemistry. Its structural motif, featuring a cyclic guanidine core, is a key pharmacophore in a variety of biologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₄H₉N₃ | |

| Molecular Weight | 99.13 g/mol | |

| CAS Number | 6972-93-6 | |

| Appearance | Not specified (likely a solid) | |

| Boiling Point | 225.7±23.0 °C (Predicted) | |

| Density | 1.09±0.1 g/cm³ (Predicted) | |

| pKa | 11.99±0.10 (Predicted) | |

| InChI Key | BXPXGHEGSECPAI-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

The synthesis of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine typically involves the cyclization of N-methylethylenediamine with a cyanogen source, such as cyanogen bromide or cyanamide. This reaction proceeds via a nucleophilic attack of the diamine on the electrophilic carbon of the cyanogen source, followed by an intramolecular cyclization to form the dihydroimidazole ring.

Representative Synthetic Protocol:

A common synthetic route involves the following steps:

-

Reaction Setup: N-methylethylenediamine is dissolved in a suitable solvent, such as isopropanol or acetonitrile, in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Addition of Cyanogen Source: A solution of cyanogen bromide in the same solvent is added dropwise to the diamine solution at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.

-

Reaction Progression: The reaction mixture is stirred at room temperature for several hours to ensure complete cyclization.

-

Work-up and Isolation: The reaction mixture is then concentrated under reduced pressure. The resulting residue is treated with a base, such as sodium hydroxide, to neutralize any hydrobromic acid formed and to liberate the free base of the product.

-

Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent to yield pure 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine.

Synthesis Workflow Diagram:

Technical Deep Dive: Tautomeric Dynamics of 2-imino-1-methylimidazolidin-4-one

Content Type: Advanced Technical Guide Subject: Tautomerism Mechanism, Solvent-Assisted Proton Transfer, and Pharmacological Implications Target Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists[1][2]

Executive Summary

The molecule 2-imino-1-methylimidazolidin-4-one is the systematic IUPAC designation for the imine tautomer of creatinine.[1][3][4] While creatinine is ubiquitously known in clinical diagnostics, its structural dynamics represent a classic yet complex case of amine-imine tautomerism .[1][2]

For drug development professionals, understanding this mechanism is not merely academic; it serves as a critical model for designing guanidine-mimetic drugs and imidazolidinone scaffolds .[1][2] The stability of the 2-imino form is heavily dependent on the dielectric constant of the environment, exhibiting a "Solvent Switch" behavior where the imine form dominates in the gas phase (vacuo/hydrophobic pockets) while the amine form (2-amino-1-methyl-1,5-dihydro-4H-imidazol-4-one) dominates in aqueous solution.[1]

This guide details the mechanistic pathways of this tautomerization, the catalytic role of solvent bridges, and the experimental protocols required to validate these states in pre-clinical development.

Structural Landscape & Tautomeric Definitions

The tautomerism of creatinine involves the migration of a proton between the exocyclic nitrogen (amine) and the endocyclic ring nitrogen (imine), coupled with the reorganization of the

-

Tautomer A (Amine Form): 2-amino-1-methyl-1,5-dihydro-4H-imidazol-4-one.[1][2]

-

Characteristics: Aromatic character in the ring; thermodynamically preferred in polar solvents (

, DMSO) and solid state.

-

-

Tautomer B (Imine Form): 2-imino-1-methylimidazolidin-4-one.[1][2][3][4]

-

Characteristics: Exocyclic double bond (

); thermodynamically preferred in the gas phase.

-

Mechanistic Pathway Visualization

The following diagram illustrates the transition between the Amine and Imine forms, highlighting the critical Water-Bridge Transition State which lowers the activation energy barrier significantly compared to the direct intramolecular transfer.

Figure 1: Mechanistic pathway of creatinine tautomerism.[1][2] The green path indicates the energetically favorable water-assisted mechanism dominant in biological fluids.

Thermodynamic & Kinetic Profile[1][2]

The stability of 2-imino-1-methylimidazolidin-4-one is dictated by the environmental solvation potential .[1][2] In drug design, this implies that a creatinine-mimetic inhibitor might bind to a receptor in the imine form (hydrophobic pocket) despite existing as the amine form in the bloodstream.

Table 1: Energetic Landscape of Tautomerization

Data synthesized from DFT (B3LYP/6-311++G) and spectroscopic studies.

| Parameter | Gas Phase (Vacuo) | Aqueous Phase (Water) | Mechanistic Driver |

| Dominant Tautomer | Imine (2-imino) | Amine (2-amino) | Solvation energy of the polar amine form.[1][2] |

| Relative Stability ( | Imine is ~7 kJ/mol more stable | Amine is ~30 kJ/mol more stable | H-bonding network with bulk solvent.[1][2] |

| Activation Barrier ( | > 170 kJ/mol (Direct) | ~40-50 kJ/mol (Assisted) | Water-mediated proton relay (Grotthuss-like).[1][2] |

| Dipole Moment | Lower | Higher | High dipole facilitates water alignment.[1][2] |

Key Insight for Researchers: The direct intramolecular 1,3-proton shift is orbitally forbidden (high strain).[1][2] The reaction requires a catalytic bridge.[2] In biological systems, this bridge is often a water dimer or a proton-donating residue (e.g., Asp/Glu) in an enzyme active site.[1][2]

Experimental Characterization Protocols

To validate the presence of the 2-imino form or the ratio of tautomers in a novel derivative, the following self-validating protocols are recommended.

Protocol A: NMR Determination of Tautomeric Ratio

Objective: Distinguish between the amine and imine forms in solution.

-

Solvent Selection: Prepare samples in DMSO-d6 (aprotic, favors H-bond stabilization of intrinsic forms) and D2O (protic, mimics physiology).[1][2]

-

15N-HMBC Experiment:

-

1H-NMR Validation:

Protocol B: Computational Prediction (DFT Workflow)

Objective: Predict tautomeric preference for novel imidazolidinone drug candidates.

-

Software: Gaussian 16 or ORCA.

-

Functional/Basis Set: M06-2X or wB97X-D / def2-TZVP . (B3LYP is often insufficient for accurate proton transfer barriers).[1][2]

-

Solvation Model:

-

Validation: Calculate the Boltzmann distribution based on

. If

Implications in Drug Development

The 2-imino-1-methylimidazolidin-4-one scaffold is a bioisostere for guanidines and cyclic ureas .[1][2]

1. Bioisosterism & Permeability

The Imine form is generally more lipophilic (lower dipole moment) than the Amine form.

-

Strategy: If a drug candidate has poor membrane permeability, modifying substituents to stabilize the Imine tautomer (e.g., electron-withdrawing groups on the ring) can enhance passive diffusion. Once in the cytosol (aqueous), it may revert to the Amine form.

2. Prodrug Stability

Imidazolidin-4-ones are susceptible to hydrolysis.[1][2][6] The Imine tautomer is prone to nucleophilic attack at the C2 position, leading to ring opening (hydrolysis to creatine derivatives).

-

Stability Marker: A shift in equilibrium toward the Imine form often correlates with decreased plasma half-life (

).[1][2]

3. Case Study: Moxonidine

The antihypertensive drug Moxonidine contains an imidazolidine ring.[2][7] Crystal structure analysis reveals that while tautomerism is possible, specific intermolecular hydrogen bonds in the receptor binding pocket lock the molecule into the Imine -like conformation, highlighting the importance of docking both tautomers during in silico screening.

References

-

Léon, I., et al. (2021).[1][2][5][8] "Looking for the Elusive Imine Tautomer of Creatinine: Different States of Aggregation Studied by Quantum Chemistry and Molecular Spectroscopy." ChemPlusChem.

-

Gao, J., et al. (2013).[1][2][9] "Tautomeric equilibrium of creatinine and creatininium cation in aqueous solutions explored by Raman spectroscopy and density functional theory calculations." Chemical Physics.

-

Craw, J. S., et al. (1997).[1][2][5][9] "Solvation and solid state effects on the structure and energetics of the tautomers of creatinine." Journal of the Chemical Society, Perkin Transactions 2.

-

PubChem Database. "2-Imino-1-methylimidazolidin-4-one (Compound CID: 137319715)."[1][2] National Library of Medicine.[1][2] [1]

-

Venu, K., et al. (2014).[1][2] "Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine." CrystEngComm.

Sources

- 1. 2-Imino-1-methyl-4-imidazolidinone | C4H7N3O | CID 137319715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Imino-1-methyl-4-imidazolidinone | C4H7N3O | CID 137319715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. On Some Origins of Tautomeric Preferences in Neutral Creatinine in Vacuo: Search for Analogies and Differences in Cyclic Azoles and Azines [mdpi.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. semanticscholar.org [semanticscholar.org]

1-Methyl-4,5-dihydro-1H-imidazol-2-ylamine: Technical Guide to Nomenclature, Synthesis, and Properties

The following technical guide provides an in-depth analysis of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine , a chemical entity critical to imidazoline receptor pharmacology and heterocyclic chemistry.

Executive Summary

1-Methyl-4,5-dihydro-1H-imidazol-2-ylamine (commonly referred to as 2-Amino-1-methyl-2-imidazoline ) is a cyclic guanidine derivative structurally related to creatinine and clonidine. Unlike its oxidized analog creatinine (which contains a ketone at the C4 position), this molecule retains a fully reduced imidazoline ring, imparting distinct physicochemical properties and pharmacological affinity.

This compound serves as a fundamental scaffold in medicinal chemistry, particularly in the development of ligands for imidazoline receptors (I1, I2, and I3) , and acts as a key intermediate in the synthesis of complex heterocyclic pharmaceuticals. Its high basicity and potential for tautomerism present unique challenges and opportunities in formulation and receptor binding studies.

Nomenclature & Chemical Identity

Precise nomenclature is vital due to the prevalence of structural isomers and tautomers in the imidazoline class.

Identification Data

| Parameter | Detail |

| IUPAC Name | 1-Methyl-4,5-dihydro-1H-imidazol-2-amine |

| Common Synonyms | 2-Amino-1-methyl-2-imidazoline; 1-Methyl-2-amino-2-imidazoline; N-Methyl-2-aminoimidazoline |

| CAS Registry Number | 34122-57-1 (Hydrobromide salt); Free base is often generated in situ |

| Molecular Formula | C₄H₉N₃ |

| Molecular Weight | 99.13 g/mol (Free base); 180.05 g/mol (HBr salt) |

| SMILES | CN1CCN=C1N |

Tautomeric Equilibrium

The compound exists in equilibrium between the amino and imino forms. While often represented as the amino-tautomer in nomenclature, the imino-form is significant in solution and receptor docking.

-

Amino Tautomer: The exocyclic nitrogen is fully saturated (-NH₂), and the double bond resides within the ring (N3=C2).

-

Imino Tautomer: The exocyclic nitrogen forms a double bond (=NH), and the ring nitrogen (N3) is protonated/saturated.

Figure 1: Tautomeric equilibrium between the amino and imino forms. The position of the double bond shifts between the ring nitrogen and the exocyclic nitrogen.

Physicochemical Properties[1][4][5][6][7][8]

The molecule's behavior is dominated by the guanidine-like core, making it a strong base.

| Property | Value/Description | Relevance |

| pKa | ~10.5 - 11.0 (Estimated) | Highly basic; exists as a cation at physiological pH (7.4). |

| Solubility | High in water, Ethanol; Low in non-polar solvents. | Hydrophilic nature requires polar solvents for extraction. |

| Stability | Hygroscopic (as salt). Susceptible to hydrolysis under strong alkaline conditions. | Store in desiccated conditions. |

| LogP | -1.2 (Estimated) | Low lipophilicity limits passive blood-brain barrier (BBB) permeability without transport mechanisms. |

Expert Insight: The high pKa is a critical design feature. In biological systems, the protonated cation mimics the arginine side chain, facilitating ionic interactions with aspartate or glutamate residues in receptor binding pockets (e.g., Alpha-2 adrenergic or Imidazoline receptors).

Synthesis & Manufacturing Protocols

The synthesis of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine typically follows the cyclization of diamines with cyanogen bromide . This method is preferred for its high yield and specificity compared to S-methylation of thioureas.

Synthetic Pathway (Standard Protocol)

Reagents:

-

N-Methylethylenediamine (Substrate)

-

Cyanogen Bromide (Cyclizing agent)

-

Solvent: Methanol or Ethanol

-

Base: Potassium Carbonate (optional, for neutralization)

Mechanism: The secondary amine of N-methylethylenediamine attacks the nitrile carbon of cyanogen bromide. This is followed by an intramolecular nucleophilic attack by the primary amine, displacing the bromide ion and closing the ring.

Figure 2: Synthetic pathway via Cyanogen Bromide cyclization. The reaction proceeds through a cyanamide intermediate before ring closure.

Experimental Protocol (Bench Scale)

-

Preparation: Dissolve N-methylethylenediamine (1.0 eq) in anhydrous methanol at 0°C.

-

Addition: Add Cyanogen Bromide (1.1 eq) dropwise over 30 minutes. Caution: BrCN is highly toxic and volatile.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours.

-

Workup: Evaporate the solvent under reduced pressure. The residue is the hydrobromide salt.

-

Purification: Recrystallize from Ethanol/Ether to obtain white crystalline solid.

Biological Applications & Pharmacology[5]

Imidazoline Receptor Interaction

The 2-aminoimidazoline scaffold is the pharmacophore responsible for binding to Imidazoline Binding Sites (IBS) .

-

I1 Receptors: Located in the brainstem; activation leads to sympathoinhibition and hypotension (e.g., Moxonidine, Clonidine).

-

I2 Receptors: Located on monoamine oxidase (MAO) enzymes; involved in neuroprotection and pain modulation.

-

Mechanism: The 1-methyl derivative serves as a probe to determine the steric bulk tolerance of the N1 position. Unlike Clonidine (which has an aryl group at the amino nitrogen), this molecule represents the "core" fragment.

Relationship to Creatinine

Researchers often confuse this compound with Creatinine. The structural distinction is critical for metabolic studies:

-

Creatinine: 2-amino-1-methyl-imidazol-4-one (Contains C=O).[1]

-

Target Molecule: 2-amino-1-methyl-imidazoline (Fully reduced C4/C5).

-

Significance: This compound may appear as a reduction product or an impurity in creatinine standards, potentially interfering with enzymatic creatinine assays that rely on imidazoline ring recognition.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data are standard.

| Method | Expected Signal Characteristics |

| ¹H NMR (DMSO-d₆) | δ 2.80 ppm: Singlet (3H) corresponding to N-Methyl.δ 3.40-3.60 ppm: Multiplet (4H) corresponding to the ethylene bridge (-CH₂-CH₂-).δ 7.5-8.5 ppm: Broad singlet (2H) for exocyclic -NH₂ (exchangeable with D₂O).[2] |

| ¹³C NMR | ~30 ppm: N-Methyl carbon.~45-50 ppm: Ring carbons (C4, C5).~158 ppm: Guanidine core carbon (C2). |

| Mass Spectrometry (ESI+) | m/z 100.1: [M+H]⁺ peak (Parent ion). |

References

-

PubChem. (2025).[3] Compound Summary: 2-Amino-1-methyl-2-imidazoline Hydrobromide.[4][5] National Library of Medicine. Link

- Kenyon, G. L., & Rowley, G. L. (1971). Creatine Kinase. Structure-Activity Relationships. Journal of the American Chemical Society.

-

Dardonville, C., & Rozas, I. (2004). Imidazoline Binding Sites and Their Ligands: An Overview of the Therapeutic Potential. Medicinal Research Reviews. Link

-

ChemicalBook. (2024). 2-Amino-1-methyl-2-imidazoline Hydrobromide Properties and Suppliers. Link

- Li, J., et al. (2018). Synthesis of 2-aminoimidazoline derivatives and their biological evaluation. Journal of Heterocyclic Chemistry. (General synthetic protocols for the scaffold).

Sources

- 1. Pretreated Screen-Printed Carbon Electrode and Cu Nanoparticles for Creatinine Detection in Artificial Saliva [mdpi.com]

- 2. ijrpc.com [ijrpc.com]

- 3. 1-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 566321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 34122-57-1 2-AMINO-1-METHYL-2-IMIDAZOLINE HYDROBROMIDE [chemsigma.com]

- 5. klamar-reagent.com [klamar-reagent.com]

Technical Guide: 2-Amino-1-Methylimidazoline Derivatives in Medicinal Chemistry

The following technical guide details the medicinal chemistry, pharmacology, and synthetic utility of 2-amino-1-methylimidazoline derivatives.

Executive Summary: The "Methyl Switch"

In the realm of adrenergic and imidazoline receptor pharmacology, the 2-aminoimidazoline core (found in drugs like Clonidine, Moxonidine, and Idazoxan) is a privileged scaffold. However, its promiscuity between

The 2-amino-1-methylimidazoline scaffold represents a critical structural modification—a "Methyl Switch"—that drastically alters this selectivity profile. By substituting the N1 position with a methyl group, medicinal chemists can abolish

Chemical Fundamentals & Tautomerism

The Tautomeric Lock

The unsubstituted 2-aminoimidazoline ring exists in a dynamic equilibrium between the amino (

Methylation at N1 removes a mobile proton, locking the molecule into a fixed tautomeric preference and altering the vector of the exocyclic nitrogen's lone pair. This steric and electronic blockade is the primary driver for the loss of

Figure 1: The N1-methylation prevents the formation of the specific imino-tautomer required for high-affinity alpha-2 adrenergic binding, shifting selectivity toward imidazoline sites.

Physicochemical Properties[1][2][3]

-

Basicity (pKa): 2-amino-1-methylimidazolines are generally strong bases (pKa ~10-11) due to the resonance stabilization of the guanidinium-like cation formed upon protonation.

-

Lipophilicity: The N-methyl group slightly increases LogP, enhancing blood-brain barrier (BBB) penetration—a critical feature for targeting central I

(rostral ventrolateral medulla) and I

Pharmacology & Target Landscape[4][5]

The Selectivity Profile

The defining characteristic of this series is the separation of cardiovascular efficacy from sedation .

| Receptor Target | Unsubstituted (e.g., Clonidine) | 1-Methyl Derivative (e.g., LNP 630) | Clinical Outcome of Methylation |

| High Affinity (nM) | Negligible / Inactive | Elimination of Sedation | |

| Imidazoline I | High Affinity (nM) | High Affinity (nM) | Retention of Hypotensive Effect |

| Imidazoline I | Moderate/High | Variable (Ligand Dependent) | Potential Neuroprotection |

Case Study: LNP 630

LNP 630 (Laboratoire de Neurobiologie et Pharmacologie, Strasbourg) is the archetype of this class.

-

Structure: A specific 2-amino-1-methylimidazoline derivative.[1][2][3][4]

-

Mechanism: It acts as a selective I

receptor agonist . -

In Vivo Effect: Intravenous administration in rats lowers blood pressure (hypotension) without the sedative effects typical of clonidine. This confirmed that I

activation alone is sufficient for blood pressure control, challenging the dogma that

Imidazoline I Receptors & Neurodegeneration

Derivatives of 2-amino-1-methylimidazoline are also explored as I

-

Alzheimer’s Disease (reducing glial activation).

-

Analgesia (modulating opioid pathways).

Synthesis & Functionalization

Creating the 2-amino-1-methylimidazoline core requires avoiding the formation of the thermodynamic mixture of isomers.

Synthetic Workflow

The most robust method involves the cyclization of N-methylated diamines rather than direct methylation of the ring (which is non-selective).

Figure 2: General synthetic route for 2-amino-1-methylimidazoline derivatives ensuring regioselectivity.

Protocol: Synthesis of 2-Amino-1-methylimidazoline Hydrobromide

Note: This is a general procedure adapted from standard guanidinylation protocols.

-

Reagents: N-methyl-1,2-ethylenediamine (1.0 eq), Cyanogen Bromide (1.1 eq), Toluene/THF.

-

Step 1 (Addition): Dissolve N-methyl-1,2-ethylenediamine in anhydrous THF at 0°C. Dropwise add a solution of Cyanogen Bromide (Caution: Highly Toxic) in THF.

-

Step 2 (Cyclization): Allow the mixture to warm to room temperature and then reflux for 2-4 hours. The guanidine intermediate cyclizes to form the imidazoline ring.

-

Workup: Cool the reaction. The hydrobromide salt of the product often precipitates. Filter the solid.

-

Purification: Recrystallize from Ethanol/Ether.

-

Validation:

-

1H NMR (DMSO-d6): Look for the N-Methyl singlet around

2.8-3.0 ppm and the ethylene bridge protons ( -

Mass Spec: [M+H]+ corresponding to molecular weight.

-

Experimental Validation: Binding Assays

To confirm the "Methyl Switch" effect, a competitive radioligand binding assay is required.

Protocol: vs. I /I Selectivity Screen

| Component | Imidazoline I | Imidazoline I | |

| Tissue Source | Rat Cerebral Cortex | Bovine Rostral Ventrolateral Medulla (RVLM) | Rat Liver Mitochondria |

| Radioligand | |||

| Non-Specific | Phentolamine ( | Clonidine ( | Idazoxan ( |

| Expectation | Ki > 10,000 nM (Inactive) | Ki < 100 nM (Active) | Variable (Ligand Dependent) |

Data Interpretation:

-

A high affinity for I

(low Ki) combined with no affinity for -

If

affinity persists, check for metabolic N-demethylation or impure synthesis.

References

-

Schann, S., et al. (2012).[5][6][7] "Methylation of imidazoline related compounds leads to loss of

-adrenoceptor affinity.[6] Synthesis and biological evaluation of selective I - Bousquet, P., et al. (2020). "Imidazoline receptors: From basic concepts to recent developments." Journal of Cardiovascular Pharmacology, 75(4), 275-283.

- Li, H., et al. (2018). "Structure-Activity Relationship Studies of Imidazoline Derivatives as Potent I Imidazoline Receptor Ligands." ACS Chemical Neuroscience, 9(4), 737-742.

-

Regunathan, S., & Reis, D. J. (1996). "Imidazoline receptors and their endogenous ligands." Annual Review of Pharmacology and Toxicology, 36, 511-544. Link

- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Context on bioisosterism and tautomeric locks).

Sources

- 1. researchgate.net [researchgate.net]

- 2. aljameai.org.ly [aljameai.org.ly]

- 3. researchgate.net [researchgate.net]

- 4. epdf.pub [epdf.pub]

- 5. scribd.com [scribd.com]

- 6. Methylation of imidazoline related compounds leads to loss of α₂-adrenoceptor affinity. Synthesis and biological evaluation of selective I₁ imidazoline receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Application Note & Protocol: Colorimetric Assay for the Detection of 2-Amino-1-methyl-2-imidazoline

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-1-methyl-2-imidazoline is a cyclic amidine derivative of significant interest in pharmaceutical development and chemical synthesis. As an important structural motif, its accurate quantification is crucial for process monitoring, quality control of synthetic intermediates, and stability studies. This application note details a robust and accessible colorimetric method for the quantitative determination of 2-amino-1-methyl-2-imidazoline.

The protocol leverages the well-established ninhydrin reaction, which is classically used for amino acid detection.[1] The target analyte, 2-amino-1-methyl-2-imidazoline, possesses a secondary amine within its cyclic structure. Secondary amines, such as the amino acid proline, react with ninhydrin to produce a characteristic yellow-orange chromophore with a distinct absorbance maximum, differing from the purple color produced by primary amines.[2] This spectral difference forms the basis of a selective and quantitative assay. This method provides a simple, cost-effective, and rapid alternative to chromatographic techniques, making it suitable for high-throughput screening and routine laboratory analysis.

Principle of the Assay

The assay is based on the chemical reaction between ninhydrin (2,2-dihydroxyindane-1,3-dione) and the secondary amine group of 2-amino-1-methyl-2-imidazoline. In contrast to the reaction with primary amines which yields the iconic deep purple color known as Ruhemann's Purple (λmax ≈ 570 nm), the reaction with secondary amines follows a different pathway.[3][4]

The secondary amine nitrogen of the imidazoline ring reacts with ninhydrin, but because it cannot be released as ammonia, it forms a yellow-orange colored iminium salt.[2] This product exhibits a maximum absorbance at approximately 440 nm. The intensity of the color produced is directly proportional to the concentration of 2-amino-1-methyl-2-imidazoline in the sample under the specified assay conditions. Quantification is achieved by measuring the absorbance of the colored product and comparing it to a standard curve generated with known concentrations of the analyte.

Caption: Step-by-step experimental workflow for the colorimetric assay.

Standard Curve Preparation

Prepare a series of standards by diluting the 1 mg/mL stock solution. A suggested concentration range is 10-200 µg/mL.

-

Label 7 test tubes (S1-S7) for standards and one for a blank (B).

-

Perform serial dilutions as described in the table below:

| Tube ID | Stock Solution (µL) | DI H₂O (µL) | Final Concentration (µg/mL) |

| S1 | 200 (from stock) | 800 | 200 |

| S2 | 150 (from stock) | 850 | 150 |

| S3 | 100 (from stock) | 900 | 100 |

| S4 | 50 (from stock) | 950 | 50 |

| S5 | 25 (from stock) | 975 | 25 |

| S6 | 10 (from stock) | 990 | 10 |

| B | 0 | 1000 | 0 |

Sample Preparation

-

Dissolve unknown solid samples in DI H₂O to an estimated concentration within the standard curve range.

-

Liquid samples may need to be diluted in DI H₂O to fall within the linear range of the assay.

-

It is crucial to run a preliminary test to determine the appropriate dilution factor.

Assay Procedure

-

Pipette 0.5 mL of each standard (S1-S6), the blank (B), and each unknown sample into appropriately labeled test tubes.

-

Add 1.0 mL of the Ninhydrin Color Reagent to each tube.

-

Mix the contents of each tube thoroughly using a vortex mixer.

-

Place all tubes in a boiling water bath (100°C) for exactly 15 minutes to allow for color development.

-

After incubation, immediately remove the tubes and cool them in a cold water bath for 5 minutes to stop the reaction.

-

Transfer the contents to cuvettes and measure the absorbance at 440 nm using a spectrophotometer. Use the blank solution (B) to zero the instrument.

Data Analysis and Interpretation

-

Construct the Standard Curve: Plot the absorbance values (Y-axis) obtained for the standards (S1-S6) against their corresponding concentrations in µg/mL (X-axis).

-

Perform Linear Regression: The resulting plot should be linear. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

-

Calculate Unknown Concentration: Use the equation of the line to calculate the concentration of the unknown samples.

-

Concentration (µg/mL) = (Absorbance of Unknown - c) / m

-

Where 'm' is the slope and 'c' is the y-intercept of the standard curve.

-

-

Apply Dilution Factor: If the unknown sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration in the original sample.

Sample Data (Illustrative)

| Concentration (µg/mL) | Absorbance (440 nm) |

| 0 (Blank) | 0.000 |

| 10 | 0.095 |

| 25 | 0.241 |

| 50 | 0.475 |

| 100 | 0.960 |

| 150 | 1.452 |

| 200 | 1.915 |

Linear Regression: y = 0.0096x - 0.005 (R² = 0.9995)

Assay Performance and Considerations

-

Linearity: The assay should demonstrate linearity within the tested range. If sample absorbance exceeds the highest standard, the sample must be diluted and re-assayed.

-

Specificity and Interferences: This assay is selective for secondary amines. Primary amines will produce a purple color with a different λmax (570 nm) and will not significantly interfere if readings are taken at 440 nm. However, high concentrations of primary amines could lead to a broad absorbance tail that might slightly elevate the 440 nm reading. Other secondary amines (e.g., proline) will interfere as they will also produce a yellow color. The sample matrix should be evaluated for such interferences.

-

Trustworthiness: The protocol's reliability is ensured by the concurrent analysis of a standard curve with each batch of unknown samples. This internal calibration corrects for minor variations in reagent preparation, incubation time, or temperature, ensuring the results are self-validated.

Alternative Confirmatory Method: Alkaline Nitroprusside Reaction

For orthogonal validation, a method based on the reaction of imidazolines with sodium nitroprusside in an alkaline solution can be used. This reaction produces a distinct violet-colored complex. [5]The procedure generally involves treating the sample with sodium nitroprusside followed by an alkaline solution (e.g., sodium hydroxide) and measuring the absorbance at the appropriate wavelength (typically around 580-600 nm). This method is particularly useful for confirming the presence of the imidazoline ring structure itself, complementing the ninhydrin assay which targets the secondary amine. A detailed protocol for this method has been described for similar substituted imidazolines. [5]Other methods for guanidine derivatives involve reagents like Folin's reagent (sodium 1,2-naphthoquinone-4-sulfonic acid). [6]

Conclusion

The described ninhydrin-based colorimetric assay provides a simple, rapid, and reliable method for the quantification of 2-amino-1-methyl-2-imidazoline. Its operational simplicity and cost-effectiveness make it an excellent tool for researchers in drug discovery and process chemistry for routine sample analysis. For absolute specificity in complex matrices, results should be confirmed by a secondary method such as HPLC or the alkaline nitroprusside reaction.

References

-

Boas, U., & Mirsharghi, S. (2014). Color Test for Selective Detection of Secondary Amines on Resin and in Solution. Organic Letters, 16(22), 5918–5921. [Link]

-

Boas, U., & Mirsharghi, S. (2014). Color Test for Selective Detection of Secondary Amines on Resin and in Solution. PubMed, National Center for Biotechnology Information. [Link]

-

Nakamura, M., et al. (1970). Colorimetric determination of secondary amines. Bunseki Kagaku, 19(4), 515-521. [Link]

-

Toome, V., & Manhart, K. (1975). A Simple Simultaneous Colorimetric Determination of Primary and Secondary Amines with Fluorescamine. Analytical Letters, 8(7), 441-448. [Link]

-

Boas, U., & Mirsharghi, S. (2014). Color test for selective detection of secondary amines on resin and in solution. Organic Letters, 16(22), 5918-5921. [Link]

-

Micklus, M. J., & Stein, I. M. (1973). The colorimetric determination of mono- and disubstituted guanidines. Analytical Biochemistry, 54(2), 545-553. [Link]

- Patent RU2487346C2. Method for quantitative determination of guanidine derivatives.

-

Kaplan, M. A., & Levine, J. (1963). A Colorimetric Procedure for Imidazolines. Journal of Pharmaceutical Sciences, 52(8), 803-805. [Link]

-

Liu, S., et al. (2020). Reported synthetic strategies toward peptide derived cyclic amidine structures and biomimetic on-resin ring-closing amidine formation developed in this work. ResearchGate. [Link]

-

Wikipedia contributors. (2024). Guanidine. In Wikipedia, The Free Encyclopedia. [Link]

-

Nishikawa, C., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research, 30, 52934–52943. [Link]

-

Irvin, J. L., & Irvin, E. M. (1943). Guanidine determinations on some invertebrates by a colorimetric phosphotungstic acid method. Journal of the Elisha Mitchell Scientific Society, 59(2), 126-127. [Link]

-

Bristol University. (2018). Ninhydrin - Molecule of the Month. Bristol University School of Chemistry. [Link]

-

Huh, S., et al. (2020). Amidine Functionality As a Conformational Probe of Cyclic Peptides. Organic Letters, 22(23), 9294–9298. [Link]

-

McCaldin, D. J. (1960). The mechanism of the ninhydrin reaction. Chemical Reviews, 60(1), 39-51. [Link]

-

Friedman, M. (2004). Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences. Journal of Agricultural and Food Chemistry, 52(3), 385-406. [Link]

-

Lim, D., et al. (2003). Synthesis of Amino Acid-Derived Cyclic Acyl Amidines for Use in β-Strand Peptidomimetics. Organic Letters, 5(14), 2531–2534. [Link]

-

Cao, V. D., et al. (2020). Synthesis of Cyclic Amidines from Quinolines by a Borane-Catalyzed Dearomatization Strategy. Organic Letters, 22(3), 1163–1167. [Link]

-

Taylor & Francis Online. (n.d.). Ninhydrin – Knowledge and References. Taylor & Francis. [Link]

-

Amrita Vishwa Vidyapeetham. (2023). Quantitative Estimation of Amino Acids by Ninhydrin (Theory). Amrita Virtual Lab. [Link]

-

Li, X., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society, 144(24), 10795–10801. [Link]

-

Rahawi, K. Y., & Al-Abachi, B. M. (2011). Spectrophotometric Determination of Sodium Nitroprusside by Coupling with Diazotized p-Nitroaniline and Determination of Thermodynamic Parameters. Rafidain Journal of Science, 22(2), 118-132. [Link]

-

Reddy, T. R., et al. (2010). Spectrophotometric Determination for Nitro-Imidazole Derivative Ornidazole. International Journal of Pharma Sciences and Research, 1(3), 199-202. [Link]

-

Kumar, A., et al. (2018). VALIDATION OF SODIUM NITROPRUSSIDE IN VISIBLE SPECTROPHOTOMETRIC DETERMINATION OF TRIPOLIDINE HYDROCHLORIDE. International Journal of Pharmaceutical Sciences and Research, 9(1), 324-331. [Link]

-

Rahawi, K. Y., & Al-Abachi, B. M. (2011). Spectrophotometric Determination of Sodium Nitroprusside by Coupling with Diazotized p-Nitroaniline and Determination of Thermodynamic Parameters. ResearchGate. [Link]

Sources

- 1. Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. chem.mst.edu [chem.mst.edu]

- 4. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 5. researchgate.net [researchgate.net]

- 6. Guanidine - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Purification of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-methyl-4,5-dihydro-1H-imidazol-2-ylamine is a cyclic guanidine derivative of significant interest in medicinal chemistry and drug development due to its structural resemblance to endogenous alpha-adrenergic agonists. As a key intermediate or final active pharmaceutical ingredient, its purity is paramount to ensure reproducibility in biological assays and safety in therapeutic applications. This guide provides a comprehensive overview of robust purification strategies for this compound, focusing on the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs. We will explore purification by column chromatography, recrystallization, and salt formation, addressing the common challenges associated with the basicity of this molecule.

Chemical Properties Overview

A thorough understanding of the physicochemical properties of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine is fundamental to designing an effective purification strategy.

| Property | Value/Description | Implication for Purification |

| Molecular Formula | C₄H₉N₃ | |

| Molecular Weight | 99.14 g/mol | |

| Appearance | Expected to be a solid or oil at room temperature. | Influences handling and choice between chromatography and recrystallization. |

| Basicity (pKa) | The guanidine moiety confers significant basicity. | The basic nature can cause strong interactions with acidic silica gel, leading to streaking during chromatography.[1][2] |

| Solubility | Expected to be soluble in polar organic solvents like methanol and ethanol, with varying solubility in other solvents. | Crucial for selecting appropriate solvent systems for chromatography and recrystallization. |

| Stability | The free base may be hygroscopic or susceptible to degradation. | Conversion to a salt can improve stability and handling.[3] |

Pre-Purification Considerations: Understanding Potential Impurities

The choice of purification strategy should be informed by the potential impurities arising from the synthetic route. Common synthetic pathways to 2-aminoimidazolines may introduce the following impurities:

-

Unreacted Starting Materials: Such as N-methylethylenediamine or cyanamide derivatives.

-

Over-alkylation Products: If methylation is part of the synthesis.[3]

-

Ring-Opened Byproducts: Resulting from cleavage of the dihydroimidazole ring under harsh reaction conditions.

-

Solvent and Reagent Residues: From the reaction work-up.

Purification Strategy 1: Column Chromatography for Basic Amines

Column chromatography is a powerful technique for separating compounds with different polarities. However, the basicity of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine necessitates special considerations to prevent poor separation due to strong interactions with the acidic silica gel stationary phase.[1][2]

The Challenge: Amine Tailing on Silica Gel

The surface of silica gel is populated with acidic silanol groups (Si-OH). Basic amines can be protonated by these groups, leading to strong ionic interactions. This causes the compound to "stick" to the column, resulting in broad, tailing peaks and poor separation.[1]

The Solution: Deactivating the Stationary Phase

To mitigate this issue, a small amount of a basic modifier is added to the mobile phase. This modifier, typically triethylamine (TEA) or ammonia, deactivates the acidic silanol groups, preventing the analyte from binding too strongly.[1][3]

Experimental Protocol: Flash Column Chromatography

-

Slurry Preparation: In a beaker, add silica gel to the initial mobile phase (e.g., dichloromethane). Stir to create a uniform slurry.

-

Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface.

-

Sample Loading:

-

Wet Loading: Dissolve the crude 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica bed.

-

Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Load this powder onto the column.

-

-

Elution: Begin elution with the starting mobile phase, gradually increasing the polarity by adding methanol. A typical gradient could be from 0% to 10% methanol in dichloromethane, with a constant 0.5-1% triethylamine.[3]

-

Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the purified product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Recommended Mobile Phases:

-

Dichloromethane/Methanol/Triethylamine

-

Ethyl Acetate/Hexane/Triethylamine

Purification Strategy 2: Recrystallization

Recrystallization is an effective method for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[4]

Solvent Selection: The Key to Success

The ideal recrystallization solvent should:

-

Completely dissolve the compound at its boiling point.

-

Have low solubility for the compound at low temperatures.

-

Either dissolve impurities well at all temperatures or not at all.

-

Be chemically inert towards the compound.

-

Be volatile enough for easy removal.

Protocol for Single-Solvent Recrystallization

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.

-